molecular formula C4H11NO<br>C4H11NO<br>(CH3)2NCH2CH2OH B1669961 Dimethylaminoethanol CAS No. 108-01-0

Dimethylaminoethanol

Cat. No. B1669961
CAS RN: 108-01-0
M. Wt: 89.14 g/mol
InChI Key: UEEJHVSXFDXPFK-UHFFFAOYSA-N
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Description

Deanol, also known as 2-(dimethylamino)ethanol, is an organic compound with the chemical formula C4H11NO. It is a colorless, viscous liquid that contains both a tertiary amine and a primary alcohol functional group. Deanol is commonly used in the treatment of attention deficit-hyperactivity disorder, Alzheimer’s disease, autism, and tardive dyskinesia. It is also an ingredient in skin care products and cognitive function- and mood-enhancing products .

Scientific Research Applications

Deanol has a wide range of scientific research applications:

Mechanism of Action

Deanol functions as a precursor to choline, which is subsequently utilized to create acetylcholine. Acetylcholine is a neurotransmitter essential for controlling muscle tone and cognitive processes. By boosting choline synthesis in the brain, deanol enhances the production of acetylcholine, thereby improving cognitive functions and mood .

Similar Compounds:

Uniqueness of Deanol: Deanol is unique in its dual functionality, containing both a tertiary amine and a primary alcohol group. This bifunctionality allows it to participate in a variety of chemical reactions, making it a versatile compound in both industrial and research applications .

Safety and Hazards

Dimethylaminoethanol is flammable and can cause severe skin burns and eye damage . It is harmful if swallowed or in contact with skin . It is toxic if inhaled and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

2-(Dimethylamino)ethanol is a weak base, and like other organic amines, it can neutralize acids to form salts plus water . This acid-base reaction is exothermic . It is also a precursor of acetylcholine , a neurotransmitter vital for memory and muscle control .

Cellular Effects

2-(Dimethylamino)ethanol has been used in skin care products for its potential to increase skin firmness, reduce fine lines and wrinkles, and clear out extracellular waste . It has also been used in cognitive function- and mood-enhancing products .

Molecular Mechanism

The operation of 2-(Dimethylamino)ethanol as a nootropic revolves around its status as a precursor to choline . The body metabolizes 2-(Dimethylamino)ethanol into choline, a vital macronutrient required for several physiological processes, including liver function, normal brain development, nerve function, muscle movement, supporting energy levels, and maintaining a healthy metabolism .

Temporal Effects in Laboratory Settings

The effects of 2-(Dimethylamino)ethanol can vary widely among individuals. Some have reported a noticeable boost in concentration and mental clarity, while others noted subtler effects. A few experienced mild side effects such as headaches and restlessness, which typically subsided upon lowering the dosage .

Metabolic Pathways

2-(Dimethylamino)ethanol is metabolized into choline in the body . Choline plays an essential role in cognitive functions and is a precursor for acetylcholine, a neurotransmitter playing a pivotal role in memory and muscle control .

Transport and Distribution

As 2-(Dimethylamino)ethanol is highly water-soluble, it diffuses passively throughout the entire body, including the brain . After oral ingestion, it is absorbed via the stomach and intestines into the bloodstream .

Preparation Methods

Synthetic Routes and Reaction Conditions: Deanol can be synthesized through the ethoxylation of dimethylamine. This process involves the reaction of dimethylamine with ethylene oxide under controlled conditions to produce 2-(dimethylamino)ethanol .

Industrial Production Methods: In industrial settings, deanol is produced by the reaction of dimethylamine with ethylene oxide in the presence of a catalyst. The reaction is typically carried out at elevated temperatures and pressures to ensure high yield and purity of the product .

Types of Reactions:

    Oxidation: Deanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: Deanol can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of dimethylaminoacetaldehyde or dimethylaminoacetone.

    Reduction: Formation of dimethylaminoethane.

    Substitution: Formation of various substituted amines depending on the reagent used.

properties

IUPAC Name

2-(dimethylamino)ethanol
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InChI

InChI=1S/C4H11NO/c1-5(2)3-4-6/h6H,3-4H2,1-2H3
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InChI Key

UEEJHVSXFDXPFK-UHFFFAOYSA-N
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Canonical SMILES

CN(C)CCO
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Molecular Formula

C4H11NO, Array
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DSSTOX Substance ID

DTXSID2020505
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Molecular Weight

89.14 g/mol
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Physical Description

2-dimethylaminoethanol appears as a clear colorless liquid with a fishlike odor. Flash point 105 °F. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion. Used to make other chemicals., Liquid, A clear colorless liquid with a fishlike odor; [CAMEO], COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

275 °F at 758 mmHg (NTP, 1992), 134.1 °C, 134.00 °C. @ 760.00 mm Hg, 135 °C
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Flash Point

105 °F (NTP, 1992), 105 °F, 105 °F open cup, 38 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), Miscible with water, Miscible with alcohol, ether, Miscible with acetone, benzene, 1000 mg/mL, Solubility in water: miscible
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Density

0.887 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8866 g/cu cm at 20 °C, Bulk density wt/gal at 20 °C: 7.4 lb/gal, Relative density (water = 1): 0.89
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Vapor Density

3.03 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.03 (Air = 1), Relative vapor density (air = 1): 3.03
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Vapor Pressure

7.8 mmHg at 72 °F ; 18.8 mmHg at 103.1 °F; 77.5 mmHg at 155.3 °F (NTP, 1992), 3.18 [mmHg], 3.18 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 612
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Color/Form

Colorless liquid, Very faint yellow liquid

CAS RN

108-01-0
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Melting Point

-74 °F (NTP, 1992), -65 °C, -59 °C
Record name 2-DIMETHYLAMINOETHANOL
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Record name 2-DIMETHYLAMINOETHANOL
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Record name Dimethylethanolamine
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Record name 2-DIMETHYLAMINOETHANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0654
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

In a preferred embodiment of the one-step process, bis[2-(N,N-dimethylamino)ethyl]carbonate is produced by the process comprising the step of reacting 2-(N,N-dimethylamino)ethanol with methyl isopropyl carbonate in the presence of a transesterification catalyst to form isopropyl 2-dimethylaminoethyl carbonate and methanol, wherein the 2-(N,N-dimethylamino)ethanol reacts with the isopropyl 2-dimethylaminoethyl carbonate to form bis[2-(N,N-dimethylamino)ethyl] carbonate and isopropanol, under conditions such that the methanol and isopropanol are removed continuously by distillation so that the reactions proceed toward formation of bis[2-(N,N-dimethylamino)ethyl] carbonate.
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Synthesis routes and methods II

Procedure details

A reaction vessel containing 53.5 parts of Polyepoxide A (80 percent solids in isophorone) was heated to 70°C. There were added 3 parts of an amine produced by reacting dimethylethanolamine with dodecylsuccinic anhydride, and then there were added 6 parts of a second amine produced from dimethylethanolamine and maleic anhydride. During the second addition the temperature was raised to 95°C. and stirring was continued for 15 minutes at this temperature. The product when diluted with water and electrodeposited, as in the above examples, provided an adherent solvent-resistant coating.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethylaminoethanol
Reactant of Route 2
Dimethylaminoethanol
Reactant of Route 3
Dimethylaminoethanol
Reactant of Route 4
Dimethylaminoethanol
Reactant of Route 5
Reactant of Route 5
Dimethylaminoethanol
Reactant of Route 6
Reactant of Route 6
Dimethylaminoethanol

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